N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine and ethylurea. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form urea derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Scientific Research Applications
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in cancer therapy and antimicrobial treatments.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine structure without any substituents.
Cyanuric Chloride: A triazine derivative with three chlorine atoms.
Uniqueness
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino and ethylurea groups enhances its reactivity and potential for diverse applications compared to other triazine derivatives .
Properties
CAS No. |
62734-52-5 |
---|---|
Molecular Formula |
C8H13ClN6O |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
1-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C8H13ClN6O/c1-4-10-8(16)14-6-11-5(9)12-7(13-6)15(2)3/h4H2,1-3H3,(H2,10,11,12,13,14,16) |
InChI Key |
SUROQFWFEWZUND-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC(=N1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.